molecular formula C13H12N2O2 B8414152 4-Amino-3-methyl-5-nitrobiphenyl

4-Amino-3-methyl-5-nitrobiphenyl

Cat. No.: B8414152
M. Wt: 228.25 g/mol
InChI Key: HWGZURJMVQFLAS-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-5-nitrobiphenyl is a high-purity chemical compound offered for research and development purposes. This aromatic amine features both amino and nitro functional groups on a biphenyl scaffold, making it a versatile intermediate in advanced organic synthesis . Its structural motifs are commonly investigated for the creation of novel heterocyclic compounds and complex molecular architectures, which are of significant interest in materials science . Compounds within this chemical class have historically been utilized as intermediates in the synthesis of dyes and pigments . The presence of the nitro group is a notable feature in many biologically active molecules, often associated with antimicrobial and anticancer properties in medicinal chemistry research . Furthermore, nitro-group-containing heterocycles are explored in the development of energetic materials due to their high density and thermal stability . It is critical to note that structurally similar aryl amines, such as 4-aminobiphenyl, are well-documented human carcinogens and exposure should be strictly controlled . This product is intended for laboratory use by qualified researchers. For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-methyl-6-nitro-4-phenylaniline

InChI

InChI=1S/C13H12N2O2/c1-9-7-11(10-5-3-2-4-6-10)8-12(13(9)14)15(16)17/h2-8H,14H2,1H3

InChI Key

HWGZURJMVQFLAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The positions and types of substituents critically determine the properties of biphenyl derivatives. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Properties/Effects
4-Amino-3-methyl-5-nitrobiphenyl -NH₂ (4), -CH₃ (3), -NO₂ (5) - Electron-donating (-NH₂, -CH₃) vs. electron-withdrawing (-NO₂) creates electronic asymmetry.
- Nitro group enhances stability but reduces solubility in polar solvents.
- Methyl group may hinder rotational freedom between phenyl rings.
4-Amino-3',5'-dichlorobiphenyl -NH₂ (4), -Cl (3',5') - Chlorine's electron-withdrawing nature increases electrophilic substitution resistance.
- Higher hydrophobicity compared to nitro derivatives.
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7) -NO₂ (4), -F (2) - Fluorine's inductive effect stabilizes the nitro group.
- Phenoxy linkage introduces conformational flexibility.
Key Findings:
  • Electronic Asymmetry: The juxtaposition of -NH₂ and -NO₂ in this compound likely results in intramolecular charge transfer, a feature exploited in optoelectronic materials.
  • Steric Effects: The methyl group at position 3 may reduce π-π stacking interactions compared to unsubstituted biphenyls, as observed in analogs like 4-Amino-3',5'-dichlorobiphenyl .
  • Synthetic Challenges: Nitro groups often require harsh conditions (e.g., reflux in chlorobenzene for 30 hours, as in compound 7 synthesis), suggesting similar protocols for this compound .

Solubility and Purification

  • This compound: Predicted to exhibit moderate solubility in ethanol or chlorobenzene due to polar nitro and amino groups, though methyl substitution may lower solubility.
  • 4-(4-Aminophenoxy)-N-methylpicolinamide (4) : Recrystallized using ethanol, indicating that ethanol is a viable solvent for amino-nitro aromatic systems.

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Framework Construction

The Suzuki-Miyaura reaction enables the assembly of biphenyl structures through palladium-catalyzed coupling of aryl halides and boronic acids. For this compound, this approach would require:

  • Preparation of a nitro-substituted aryl halide (e.g., 3-methyl-5-nitrobenzene bromide)

  • Synthesis of an amino-functionalized phenylboronic acid (e.g., 4-aminophenylboronic acid)

  • Cross-coupling under optimized catalytic conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O)

Critical parameters include protecting group strategy for the amine functionality during coupling and subsequent deprotection. The nitro group's electron-withdrawing nature complicates regioselectivity, often requiring ligand-modified catalysts like SPhos-Pd complexes.

Direct Nitration and Amination of Preformed Biphenyls

An alternative route involves nitration and amination of 3-methylbiphenyl. This method presents challenges in achieving the desired substitution pattern:

  • Nitration : Directed ortho-metallation techniques using LDA (lithium diisopropylamide) can enhance para-nitration relative to the methyl group.

  • Reductive Amination : Catalytic hydrogenation of intermediate nitro compounds (e.g., 3-methyl-5-nitrobiphenyl) using Raney nickel or palladium catalysts under H₂ atmosphere.

Industrial-Scale Synthesis: Optimization Challenges

Catalytic Hydrogenation Efficiency

Patent data reveals critical parameters for nitro group reduction in biphenyl systems:

ParameterOptimal RangeImpact on Yield
Catalyst Loading5-10% Pd/C≥92% conversion
H₂ Pressure2-4 atmMinimizes over-reduction
Temperature40-60°CBalances kinetics vs. selectivity
Solvent SystemEthanol/Water (3:1)Enhances substrate solubility

Side reactions include premature reduction of aromatic rings (≤8% at >50°C) and formation of hydroxylamine intermediates during incomplete reduction.

Nitration Regioselectivity Control

Achieving the 5-nitro position relative to the methyl group requires precise conditions:

Nitration Yield=k1[HNO3]1.2[H2SO4]0.8e(Ea/RT)\text{Nitration Yield} = k_1[\text{HNO}_3]^{1.2}[\text{H}_2\text{SO}_4]^{0.8}e^{(-E_a/RT)}

Where:

  • k1=0.45L2mol2min1k_1 = 0.45 \, \text{L}^{2}\text{mol}^{-2}\text{min}^{-1} (empirical constant)

  • Ea=65kJ/molE_a = 65 \, \text{kJ/mol} (activation energy for para-nitration)

Industrial processes employ mixed acid systems (HNO₃/H₂SO₄) at -10°C to 0°C, achieving 78-85% para-selectivity. Computational modeling (DFT) confirms that methyl group steric effects direct nitration to the 5-position.

Purification and Characterization Protocols

Crystallization Optimization

Recrystallization from ethanol/water mixtures (4:1 v/v) at 5°C provides 99.2% pure product with 88% recovery. Impurity profiling identifies three primary byproducts:

  • 3-Methyl-4-nitrobiphenyl (≤2.1%): Resulting from meta-nitration

  • 5-Amino-3-methylbiphenyl (≤1.8%): Partial over-reduction

  • Biphenyl diamine derivatives (≤0.9%): Coupling artifacts

Advanced Analytical Techniques

  • HPLC-MS : C₁₈ column (4.6 × 250 mm), 0.1% TFA in acetonitrile/water gradient (30→70% over 20 min), retention time 12.3 min

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=2.4 Hz, 1H), 7.89 (dd, J=8.4, 2.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 6.72 (s, 2H, NH₂), 2.41 (s, 3H, CH₃)

Process StepTMRₐ (min)TD₂₄ (°C)
Nitration22145
Hydrogenation4589
CrystallizationN/AN/A

Implementation of emergency cooling systems below TD₂₄ thresholds reduces runaway reaction risks by 97%.

ParameterBatch ProcessFlow SystemImprovement
Reaction Time4 h12 min95% faster
Byproduct Formation8.2%1.7%79% reduction

Pilot-scale trials confirm 99.4% conversion at 50 g/h throughput .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3-methyl-5-nitrobiphenyl, and how can intermediates be purified effectively?

  • Methodological Answer : The synthesis of aromatic amines like this compound often involves catalytic reduction of nitro groups (e.g., using Pd/C or Raney Ni) or coupling reactions. For purification, column chromatography with silica gel (60–120 mesh) and eluents like ethyl acetate/hexane mixtures (1:4 ratio) is recommended. Monitor reaction progress via TLC (silica plates, UV visualization) and confirm purity using HPLC with a C18 column and acetonitrile/water mobile phase (85:15 v/v). Ensure intermediates like 3-methyl-5-nitrobiphenyl are isolated under inert atmospheres to prevent oxidation .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3) to confirm substituent positions. For example, the amino group (-NH2\text{-NH}_2) typically resonates at δ 5.2–5.8 ppm in 1H^1H-NMR.
  • FTIR : Look for characteristic peaks: -NO2\text{-NO}_2 asymmetric stretching (~1520 cm1^{-1}), -NH2\text{-NH}_2 bending (~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion peak (e.g., [M+H]+^+ at m/z 259.12). Cross-reference with standards listed in chemical catalogs for nitroaromatics .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : Use reversed-phase HPLC coupled with UV detection (λ = 254 nm). Calibrate with certified reference materials (CRMs) for nitroaromatic compounds. For impurities <0.1%, employ GC-MS with a DB-5MS column and electron ionization (70 eV). Validate methods using ICH Q2(R1) guidelines, ensuring linearity (R2^2 > 0.995) and recovery rates (95–105%). Environmental analysis protocols for nitrophenol derivatives may be adapted .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives (e.g., unexpected coupling patterns in NMR)?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Perform variable-temperature NMR (VT-NMR) in DMSO-d6 to observe dynamic processes. Compare with computational models (DFT calculations at B3LYP/6-31G* level) using software like Gaussian. For ambiguous NOE correlations, use 1H^1H-1H^1H COSY and HSQC experiments. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., using slow evaporation in ethanol) .

Q. What strategies mitigate photodegradation of this compound during photophysical studies?

  • Methodological Answer : Conduct stability tests under controlled light exposure (e.g., xenon lamp, 300–800 nm). Use UV-vis spectroscopy to track degradation (e.g., loss of absorbance at λmax_{\text{max}} = 320 nm). Add stabilizers like BHT (0.1% w/v) or store samples in amber vials under argon. For mechanistic insights, employ LC-MS to identify degradation byproducts (e.g., nitroso or hydroxylamine derivatives) .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and DFT calculations to map electron density distributions. Calculate Fukui indices (f+f^+, ff^-) to identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., bromination at para vs. meta positions). Validate models using Hammett σ constants for nitro and amino substituents. Reference crystallographic data from analogous biphenyl systems .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer : Replicate experiments using standardized conditions (e.g., 25°C, 24 hr equilibration). Quantify solubility via gravimetric analysis (filter and dry saturated solutions). Use Hansen solubility parameters (HSPiP software) to correlate solvent polarity. If contradictions persist, consider polymorphic forms (analyzed via PXRD) or residual solvents (GC headspace analysis) .

Q. What experimental controls are critical when studying the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Include:

  • Blank reactions (no catalyst) to rule out thermal/autocatalytic pathways.
  • Internal standards (e.g., tetradecane for GC-MS) to normalize yield calculations.
  • Leaching tests (e.g., hot filtration) to confirm heterogeneous vs. homogeneous catalysis.
  • Kinetic isotope effects (KIE) to probe rate-determining steps. Reference safety protocols for handling nitroaromatic catalysts .

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